(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a furan ring and a pyrazole ring connected to a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-bromofuran with 1H-pyrazole-4-carbaldehyde in the presence of a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromofuran-2-carboxylate: Another brominated furan derivative used in organic synthesis.
(2R)-2-piperidyl)methan-1-ol: A compound with a similar methanol group but different ring structures.
Uniqueness
(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol is unique due to its combination of a brominated furan ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C8H7BrN2O2 |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
(3-bromofuran-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11) |
InChI Key |
UOZLEMAIZYZVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)C(C2=CNN=C2)O |
Origin of Product |
United States |
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